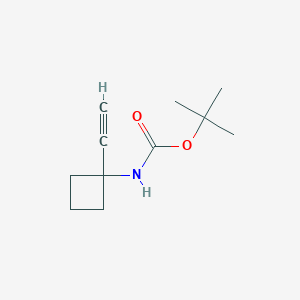

N-Boc-1-ethynylcyclobutanamine

描述

Nomenclature and Chemical Structure within a Research Context

N-Boc-1-ethynylcyclobutanamine is systematically known in research contexts by several identifiers. Its unique structure and functional groups are key to its utility in chemical synthesis.

| Property | Value |

| CAS Number | 1268810-16-7 |

| Molecular Formula | C11H17NO2 |

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | tert-butyl (1-ethynylcyclobutyl)carbamate |

| Synonyms | N-(tert-Butoxycarbonyl)-1-ethynylcyclobutylamine |

The chemical structure of this compound features a cyclobutane (B1203170) ring, an ethynyl (B1212043) group, and a Boc-protected amine. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. It is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for further functionalization of the amine group. organic-chemistry.org The presence of the terminal alkyne (ethynyl group) provides a reactive site for various coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Significance as a Chemical Building Block in Advanced Organic Synthesis

The dual functionality of this compound, possessing both a protected amine and a reactive alkyne, makes it a highly valuable building block in the synthesis of complex organic molecules. nih.govchemicalbook.com Its rigid cyclobutane scaffold introduces a three-dimensional element into molecular structures, which is often desirable in medicinal chemistry for optimizing interactions with biological targets.

Research has demonstrated the utility of similar Boc-protected bifunctional molecules in various synthetic applications. For instance, Boc-protected diamines are used as cross-linking reagents and linkers in bioconjugation and materials science. sigmaaldrich.comsigmaaldrich.combldpharm.com The ethynyl group on this compound allows for its incorporation into larger molecules through reactions such as Sonogashira coupling, providing a powerful tool for constructing carbon-carbon bonds.

The Boc protecting group is crucial for its role as a building block. It allows for the selective reaction of the ethynyl group while the amine remains protected. organic-chemistry.org Following the desired transformations involving the alkyne, the Boc group can be removed to reveal the primary amine, which can then participate in a wide range of subsequent reactions, such as amidation, alkylation, or sulfonylation. This step-wise reactivity is a key principle in modern organic synthesis, enabling the efficient and controlled construction of intricate molecular architectures.

Overview of Research Trajectories and Scholarly Contributions

The trajectory of research involving building blocks like this compound is closely linked to broader trends in organic synthesis. The increasing demand for novel chemical entities in drug discovery and materials science has fueled the development of versatile and readily functionalizable building blocks. nih.gov The emphasis on modular and efficient synthetic methods, such as click chemistry, has further highlighted the importance of compounds bearing both a protected functional group and a reactive handle like an alkyne.

Scholarly contributions in this area often focus on the development of new synthetic routes to access these building blocks and on showcasing their application in the synthesis of target molecules with interesting biological or material properties. For example, research on similar structures, such as (S)-1-(heteroaryl)-1-aminoethanes derived from (S)-Boc-alanine, demonstrates the synthesis of novel chiral amines and their subsequent transformations. researchgate.net

The evolution of automated synthesis and high-throughput screening has also influenced the types of building blocks that are in demand. beilstein-journals.org Compounds like this compound, with their well-defined reactivity and potential for diversification, are well-suited for use in these modern synthetic platforms. Future research is likely to continue exploring the synthetic potential of this and related building blocks in the creation of diverse chemical libraries for various scientific applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(1-ethynylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-5-11(7-6-8-11)12-9(13)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGDOLWJFQBSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc 1 Ethynylcyclobutanamine

Direct Synthesis Approaches

Direct approaches to N-Boc-1-ethynylcyclobutanamine focus on the efficient introduction of the Boc protecting group onto a pre-existing or in-situ generated amine precursor. These methods range from one-pot reactions that combine multiple transformations to specific protocols for the N-tert-butoxycarbonylation step.

One-pot syntheses are highly valued in organic chemistry for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. For the preparation of N-Boc protected amines, several one-pot strategies have been developed.

One such strategy is the tandem direct reductive amination of aldehydes with primary amines, which results in the formation of N-Boc protected secondary amines. nih.gov This process utilizes a system of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and sodium triacetoxyborohydride (B8407120) (STAB) to achieve the transformation in a single, efficient, and selective procedure. nih.govresearchgate.net Another one-pot approach involves the palladium-on-carbon (Pd/C) catalyzed hydrogenation of suitable precursors to yield N-Boc-amines directly. researchgate.net While many one-pot methods are designed to produce amides from N-Boc protected amines nih.govrsc.orgrsc.org, the reductive amination and catalytic hydrogenation pathways represent effective strategies for the direct synthesis of the protected amines themselves.

The most common method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) (Boc₂O). jk-sci.com The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. jk-sci.com This forms an unstable intermediate that subsequently breaks down, releasing carbon dioxide and a tert-butoxide anion. jk-sci.com A base, such as triethylamine (B128534) (TEA), is typically used to neutralize the protonated amine, driving the reaction to completion. jk-sci.comgoogle.com The reaction is often carried out in a suitable solvent like dichloromethane (B109758) (DCM). google.commychemblog.com For less reactive amines or to accelerate the reaction, a catalyst such as 4-(dimethylamino)pyridine (DMAP) may be employed. rsc.orgacs.org

The general protocol for Boc protection is versatile and can be applied to a wide range of primary and secondary amines. jk-sci.com The resulting N-Boc carbamates exhibit high stability towards basic conditions and many nucleophiles, making them ideal for multi-step syntheses. derpharmachemica.comorganic-chemistry.org

In line with the principles of green chemistry, significant effort has been directed toward developing solvent-free and environmentally benign methods for N-Boc protection. These approaches aim to reduce or eliminate the use of hazardous organic solvents.

A highly practical and efficient method involves performing the reaction between the amine and Boc₂O under solvent-free and catalyst-free conditions. sci-hub.se This strategy works for a variety of electron-deficient, electron-rich, and sterically hindered amines. sci-hub.se Another solventless technique involves simply stirring the amine substrate in molten di-tert-butyl dicarbonate. semanticscholar.org Furthermore, heterogeneous catalysts that can be easily recovered and recycled have been employed. For instance, Amberlite-IR 120, a strongly acidic ion-exchange resin, has been shown to be an effective and recyclable catalyst for N-Boc protection under solvent-free conditions at room temperature. derpharmachemica.com Other reported catalysts for solvent-free N-tert-butoxycarbonylation include iodine and perchloric acid adsorbed on silica-gel (HClO₄–SiO₂). organic-chemistry.org

| Method/Conditions | Catalyst | Key Features | Typical Yields | Reference |

|---|---|---|---|---|

| Neat, room temperature | None | Solvent- and catalyst-free; works for a broad range of amines. | High | sci-hub.se |

| Molten Boc₂O | None | Solventless; substrate is added directly to melted reagent. | Good to Excellent | semanticscholar.org |

| Solvent-free, ambient temperature | Amberlite-IR 120 | Heterogeneous, recyclable acid catalyst; very fast reactions. | 95–99% | derpharmachemica.com |

| Solvent-free, ambient temperature | Iodine (catalytic) | Mild conditions with a simple catalyst. | Good | organic-chemistry.org |

| Solvent-free, room temperature | HClO₄–SiO₂ | Reusable, inexpensive, and highly efficient heterogeneous catalyst. | Excellent | organic-chemistry.org |

| Solvent-free, ambient temperature | Nanocerium oxide | Heterogeneous, recyclable catalyst promoting chemoselective protection. | Excellent | researchgate.net |

To enhance reaction rates and selectivity, various catalytic systems have been investigated for the N-tert-butoxycarbonylation of amines. These catalysts activate the Boc₂O reagent or the amine substrate, facilitating the reaction under mild conditions.

Hexafluoroisopropanol (HFIP): 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has emerged as a remarkable organocatalyst and solvent for N-Boc protection. organic-chemistry.orgresearchgate.net It enables the rapid and chemoselective mono-N-Boc protection of diverse amines at room temperature, often within minutes, yielding products in excellent yields. organic-chemistry.org The process avoids common side reactions like the formation of isocyanates or ureas. organic-chemistry.orgresearchgate.net A key advantage of HFIP is that it can be readily recovered by distillation and reused without a loss of catalytic activity. organic-chemistry.org

Lewis and Brønsted Acids: Various Lewis acids have been explored as catalysts, including Zn(ClO₄)₂, Cu(BF₄)₂, La(NO₃)₃, and ZrCl₄. sci-hub.se However, their application can be limited by their strong affinity for amines, which can lead to catalyst deactivation. sci-hub.se Solid-supported Brønsted acids, such as perchloric acid on silica (B1680970) gel (HClO₄–SiO₂), offer a more practical alternative, acting as efficient and reusable catalysts under solvent-free conditions. organic-chemistry.org

Ionic Liquids: Ionic liquids (ILs) have been successfully employed as recyclable catalysts for N-Boc protection. For example, 1-alkyl-3-methylimidazolium-based ionic liquids can efficiently catalyze the reaction with excellent chemoselectivity. organic-chemistry.org The catalytic role is believed to involve the electrophilic activation of Boc₂O through hydrogen bonding with the ionic liquid cation. organic-chemistry.org Protic ionic liquids, such as 1,1,3,3-tetramethylguanidinium acetate, have also been shown to be effective, recyclable catalysts for this transformation under solvent-free conditions at room temperature. researchgate.net

| Catalyst Type | Specific Catalyst Example | Key Features | Typical Yields | Reference |

|---|---|---|---|---|

| Fluorinated Alcohol | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Acts as both solvent and catalyst; recyclable; fast and chemoselective. | Up to 99% | organic-chemistry.orgresearchgate.net |

| Lewis Acid | Zn(ClO₄)₂ | Can promote the reaction but may be deactivated by the amine substrate. | Variable | sci-hub.se |

| Supported Brønsted Acid | HClO₄–SiO₂ | Heterogeneous, reusable, and highly efficient under solvent-free conditions. | Excellent | organic-chemistry.org |

| Ionic Liquid | 1-Alkyl-3-methylimidazolium cation | Recyclable catalyst; activates Boc₂O via hydrogen bonding. | Excellent | organic-chemistry.org |

| Protic Ionic Liquid | 1,1,3,3-Tetramethylguanidinium acetate | Homogeneous, recyclable catalyst for solvent-free protection. | Excellent | researchgate.net |

The synthesis of substituted cyclobutanes presents unique challenges due to factors like ring strain and the potential for complex stereochemistry. calstate.edu Achieving stereocontrol is a key objective in the synthesis of chiral cyclobutanamine derivatives. Modern synthetic methods, including enzymatic reactions, have been developed to address this challenge.

A notable approach involves the use of engineered cytochrome P450 enzymes (P450BM3) for the selective C-H hydroxylation of cyclobutylamine (B51885) derivatives. ox.ac.uknih.gov This biocatalytic method can proceed with high regioselectivity and stereoselectivity, providing access to valuable chiral cyclobutane (B1203170) intermediates that would be difficult to obtain through traditional chemical synthesis. ox.ac.uknih.gov These enzymatic transformations afford access to enantiomerically enriched cyclobutyl amino alcohols, which are versatile building blocks. nih.gov

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products that serve as starting materials for asymmetric synthesis. nih.gov Terpenes and amino acids are common components of the chiral pool.

For the synthesis of chiral cyclobutane structures, natural products like (-)-verbenone (B192643), a chiral terpene, have been used as precursors. nih.govcsic.es Stereoselective transformations of (-)-verbenone can yield enantiopure cyclobutane derivatives that serve as chiral platforms for further functionalization. csic.es Similarly, conveniently protected cyclobutane β-amino acids can be used as chiral starting points to synthesize more complex, polyfunctional cyclobutane scaffolds. researchgate.netresearchgate.net These approaches leverage the inherent chirality of the starting material to construct stereochemically defined cyclobutane cores.

Stereoselective Synthesis of the Cyclobutanamine Core

Chiral Auxiliary Strategies

The creation of enantiomerically pure this compound often necessitates the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, and are subsequently removed.

One of the most well-established families of chiral auxiliaries applicable to this type of synthesis are the Evans' oxazolidinones . These auxiliaries can be acylated and then undergo diastereoselective transformations such as alkylation or aldol (B89426) reactions. For the synthesis of a chiral cyclobutane precursor, an N-acyloxazolidinone could be reacted with a suitable electrophile to set the desired stereochemistry. After the formation of the chiral cyclobutane ring, the auxiliary can be cleaved and recycled.

Another powerful class of chiral auxiliaries are the N-tert-butanesulfinyl imines , developed by Ellman. These are particularly useful for the asymmetric synthesis of amines. A ketone precursor to the cyclobutanamine could be condensed with an enantiopure tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. Nucleophilic addition to this imine, for example with an ethynyl (B1212043) Grignard or organolithium reagent, would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the sulfinyl auxiliary would yield the chiral primary amine.

| Chiral Auxiliary | Key Features | Applicability to this compound Synthesis |

| Evans' Oxazolidinones | Induce high diastereoselectivity in alkylation and aldol reactions of the corresponding N-acyl derivatives. | Can be used to construct a chiral cyclobutane backbone prior to the introduction of the amine and ethynyl groups. |

| N-tert-Butanesulfinyl Imines (Ellman Auxiliary) | Act as chiral electrophiles, allowing for the diastereoselective addition of nucleophiles to the imine carbon. | A cyclobutanone (B123998) precursor could be converted to a chiral sulfinylimine, followed by nucleophilic ethynylation to introduce both the amine and ethynyl stereocenter in a controlled manner. |

Enantioselective Catalysis for Cyclobutane Ring Formation

In addition to substrate-controlled methods using chiral auxiliaries, enantioselective catalysis offers a more atom-economical approach to establishing the stereochemistry of the cyclobutane ring.

One prominent strategy is the use of [2+2] cycloaddition reactions catalyzed by chiral transition metal complexes. For instance, a chiral cobalt or iridium catalyst could mediate the cycloaddition of an allene (B1206475) with an alkene to form a chiral cyclobutane. nih.govharvard.edu The choice of chiral ligand is crucial for achieving high enantioselectivity. While not specifically documented for this compound, this methodology represents a state-of-the-art approach for constructing chiral cyclobutane cores. nih.govharvard.edu

Organocatalysis provides another avenue for the enantioselective synthesis of cyclobutanes. Chiral amines, such as prolinol derivatives, can catalyze the [2+2] annulation of enals and other unsaturated systems to generate enantioenriched cyclobutane products. These methods often proceed through iminium or enamine intermediates.

| Catalytic Strategy | Catalyst Type | Mechanistic Highlight |

| [2+2] Cycloaddition | Chiral Transition Metal Complexes (e.g., Co, Ir) | Metal-mediated cycloaddition of two unsaturated partners. |

| Organocatalytic [2+2] Annulation | Chiral Amines (e.g., Prolinol derivatives) | Formation of chiral iminium or enamine intermediates. |

Synthesis of Ethynyl Moieties

The introduction of the ethynyl group is a critical step in the synthesis of this compound. This can be achieved through various methods, depending on the available starting materials.

Introduction of Alkyne Functionality via Specific Reagents

A common precursor for the introduction of an ethynyl group is a ketone. In the context of synthesizing this compound, a key intermediate would be N-Boc-1-aminocyclobutanone . This ketone can be reacted with an ethynylating agent.

One of the most direct methods is the addition of an ethynyl organometallic reagent , such as ethynylmagnesium bromide or ethynyllithium, to the ketone. This reaction forms a tertiary alcohol, which would then need to be deoxygenated to furnish the final product.

Alternatively, the Corey-Fuchs reaction provides a two-step method to convert the ketone into a terminal alkyne. This involves the reaction of the ketone with carbon tetrabromide and triphenylphosphine (B44618) to form a dibromo-olefin, which is then treated with a strong base like n-butyllithium to generate the alkyne.

Another approach is the use of the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). This reagent reacts with the ketone to directly form the terminal alkyne in a single step.

Strategies for Terminal Alkyne Incorporation

The direct incorporation of a terminal alkyne can also be achieved from other functional groups. For instance, if the synthesis proceeds through N-Boc-1-aminocyclobutanecarboxylic acid , the carboxylic acid could be converted into a methyl ketone, which can then be transformed into the alkyne using the methods described above.

Alternatively, the carboxylic acid could be reduced to the corresponding alcohol, which is then oxidized to the aldehyde. The aldehyde can be converted to the terminal alkyne via the Seyferth-Gilbert homologation , using the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate).

Convergent Synthesis Strategies

Convergent synthesis aims to bring together several separately prepared fragments in the later stages of a synthesis, which is often more efficient than a linear approach.

Integration of Protected Amine and Alkyne Components

A convergent approach to this compound could involve the synthesis of two key fragments: a cyclobutane precursor bearing two functional groups for elaboration, and the separate preparation of the protected amine and ethynyl moieties for subsequent coupling.

A hypothetical convergent synthesis could start from 1,1-cyclobutanedicarboxylic acid . One of the carboxylic acid groups could be converted to a protected amine via a Curtius rearrangement . In this reaction, the carboxylic acid is converted to an acyl azide (B81097), which then rearranges to an isocyanate upon heating. Trapping of the isocyanate with tert-butanol (B103910) would directly yield the N-Boc protected amine. The remaining carboxylic acid group could then be converted to the ethynyl group using the methodologies described in section 2.2.2. This strategy allows for the efficient and controlled installation of both key functionalities onto the cyclobutane scaffold.

Fragment Coupling Methodologies

The construction of this compound can be conceptually approached through the coupling of two key fragments: a protected cyclobutanamine core and an ethynyl-containing moiety. While specific literature detailing this exact transformation is limited, analogous synthetic strategies provide a framework for its potential synthesis.

One plausible approach involves the alkynylation of a suitable N-Boc-protected cyclobutanone precursor. This method would entail the initial protection of 1-aminocyclobutanecarboxylic acid, followed by conversion to the corresponding ketone. Subsequent reaction with an ethynylating agent, such as the lithium or sodium salt of acetylene (B1199291) or trimethylsilylacetylene (B32187) followed by deprotection, would yield the target compound.

Another potential fragment coupling strategy is the direct coupling of a pre-formed 1-ethynylcyclobutanamine (B2558659) with di-tert-butyl dicarbonate (Boc₂O). This approach is contingent on the successful synthesis and stability of the 1-ethynylcyclobutanamine intermediate. The reaction would likely proceed under basic conditions to facilitate the nucleophilic attack of the amine onto the Boc anhydride.

Process Optimization and Scale-Up in Laboratory Settings

The efficient and reliable synthesis of this compound on a laboratory scale is crucial for its application in research and development. This section explores key aspects of process optimization, including yield enhancement, purity considerations, and the development of more practical synthetic routes.

Yield Enhancement Studies

Optimizing the yield of this compound involves a systematic investigation of various reaction parameters. Key areas of focus for yield improvement include the choice of solvent, reaction temperature, stoichiometry of reagents, and the nature of the base used in the Boc-protection step.

For instance, in the N-Boc protection of amino groups, the selection of an appropriate solvent can significantly impact the reaction efficiency. While solvents like dichloromethane and tetrahydrofuran (B95107) are commonly used, exploring greener and more cost-effective options is an active area of research. Furthermore, precise control over the reaction temperature is critical to prevent side reactions, such as the decomposition of the starting materials or the formation of impurities.

Table 1: Illustrative Parameters for Yield Optimization Studies

| Parameter | Investigated Range/Options | Potential Impact |

| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile, Ethyl acetate | Solubility of reagents, reaction rate, side product formation |

| Base | Triethylamine, Diisopropylethylamine, Sodium bicarbonate | Deprotonation efficiency, prevention of side reactions |

| Temperature | 0 °C to room temperature | Reaction kinetics, stability of reactants and products |

| Boc₂O Stoichiometry | 1.0 to 1.5 equivalents | Ensuring complete reaction of the starting amine |

Purity Considerations and Crystallization Methods

Achieving high purity is paramount for the use of this compound in subsequent synthetic steps. Common impurities may arise from incomplete reactions, side reactions, or the presence of residual reagents and solvents.

Chromatographic techniques, such as column chromatography on silica gel, are typically employed for the purification of the crude product. The choice of eluent system is critical for achieving good separation of the desired compound from impurities.

Crystallization is a powerful technique for obtaining highly pure this compound. A patent on the crystallization of Boc-amino acids suggests a general method that could be adapted. google.com This involves dissolving the crude oily product in a minimal amount of a suitable solvent and then inducing crystallization by the addition of a non-polar anti-solvent, seeding, or by slowly cooling the solution. google.com The selection of the solvent system is crucial and often determined empirically.

Table 2: Potential Crystallization Solvents and Anti-Solvents

| Solvent (for dissolution) | Anti-Solvent (for precipitation) |

| Ethyl acetate | Hexane |

| Dichloromethane | Pentane |

| Diethyl ether | Heptane |

Development of Industrially Viable Synthetic Routes

The transition from a laboratory-scale synthesis to an industrially viable process requires consideration of factors such as cost, safety, environmental impact, and scalability. While specific industrial routes for this compound are not publicly disclosed, general principles of process chemistry can be applied.

Reactivity and Transformations in Advanced Organic Synthesis

Reactions Involving the Ethynyl (B1212043) Group

The primary reactivity of N-Boc-1-ethynylcyclobutanamine is centered around its carbon-carbon triple bond, making it an ideal substrate for reactions that target terminal alkynes.

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. wikipedia.orgresearchgate.net As a terminal alkyne, this compound is a prime candidate for participation in one of the most prominent click reactions: the azide-alkyne cycloaddition.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful reaction that unites an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. peerj.com This reaction proceeds under mild conditions, often in aqueous media, and provides exclusive regioselectivity. organic-chemistry.org this compound, possessing a terminal alkyne, is a suitable substrate for this transformation, reacting with various organic azides in the presence of a copper(I) catalyst to yield the corresponding triazole products.

Click Chemistry Applications

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanistic Studies of CuAAC with this compound

While specific mechanistic studies focusing exclusively on this compound are not extensively documented in the literature, the general mechanism of CuAAC is well-established and applicable to this substrate. The catalytic cycle is understood to involve the formation of a copper(I)-acetylide intermediate. beilstein-journals.orgnih.gov This species then reacts with the azide, proceeding through a six-membered copper-containing intermediate before undergoing cyclization and protonation to release the 1,2,3-triazole product and regenerate the catalyst.

Key mechanistic insights from studies on other terminal alkynes include:

Role of Copper: The copper(I) ion is essential for activating the terminal alkyne, lowering its pKa, and facilitating the reaction. nih.gov

Dinuclear vs. Mononuclear Copper Species: Evidence suggests that the reaction can proceed through pathways involving both di-copper and tri-copper intermediates, which can be more stable and reactive under catalytic conditions. tdl.org The exact nature of the active catalytic species can be influenced by the ligands and reaction conditions.

Rate-Determining Step: The formation of the azide/copper(I) acetylide complex early in the reaction is often considered the rate-determining step. nih.gov

Although these principles are broadly applicable, the specific electronic and steric properties of the N-Boc-cyclobutyl group could subtly influence reaction kinetics and intermediate stability. However, dedicated studies are needed to elucidate these specific effects.

Ligand and Catalyst System Optimization for CuAAC

The efficiency of the CuAAC reaction is highly dependent on the catalyst system, which includes the copper source and, crucially, the coordinating ligand. Ligands play a vital role in stabilizing the copper(I) oxidation state against disproportionation and oxidation, preventing catalyst deactivation, and accelerating the reaction rate. beilstein-journals.orgnih.gov

For a substrate like this compound, various catalyst systems could be employed. Optimization typically involves screening different ligands and copper sources to achieve the best performance in terms of yield, reaction time, and catalyst loading.

Table 1: Common Ligands and Copper Sources for CuAAC Reactions

| Ligand | Common Copper Source(s) | Key Features |

|---|---|---|

| Tris(benzyltriazolylmethyl)amine (TBTA) | CuSO₄/Sodium Ascorbate, CuI | Stabilizes Cu(I) in aqueous solutions, prevents oxidative damage to biomolecules. beilstein-journals.org |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | CuSO₄/Sodium Ascorbate | A water-soluble analogue of TBTA, widely used in bioconjugation. nih.gov |

| Bathophenanthroline disulfonate (BPS) | CuSO₄/Sodium Ascorbate | Accelerates the reaction but the catalyst can be oxygen-sensitive. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | [Cu(NHC)X] complexes | Highly active catalysts, allowing for very low catalyst loadings, often under inert conditions. nih.govresearchgate.net |

Note: The selection of an optimal system for this compound would require experimental screening, as performance can be substrate-dependent.

Bioorthogonal Click Chemistry Applications

Bioorthogonal chemistry involves reactions that can proceed within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov The CuAAC reaction, while highly efficient, has limitations in live-cell applications due to the cytotoxicity of the copper catalyst. researchgate.net However, the development of copper-chelating ligands that protect cells from copper-induced damage has enabled its use in certain biological contexts, such as on cell surfaces or in fixed cells. nih.gov

This compound, after deprotection of the Boc group to reveal the primary amine, can be conjugated to biomolecules. The resulting alkyne-tagged molecule can then be used as a probe. For instance, it could be reacted with an azide-functionalized fluorescent dye or affinity tag via CuAAC to label a specific biological target. The small size of the cyclobutane (B1203170) ring is an advantageous feature for a chemical reporter, as it is less likely to perturb the structure and function of the biomolecule it is attached to. wikipedia.org

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne click reaction. This reaction is truly bioorthogonal as it eliminates the need for a toxic metal catalyst. researchgate.net The driving force for SPAAC is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cnenamine.net The release of this strain energy significantly lowers the activation barrier for the cycloaddition with an azide, allowing the reaction to proceed at physiological temperatures. nih.gov

This compound is a terminal alkyne, not a strained cyclic alkyne. Its four-membered cyclobutane ring does possess some ring strain, but the alkyne group itself is exocyclic and linear, not constrained within a ring system. Therefore, This compound is not a suitable substrate for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction requires specially designed, highly strained cyclooctynes (e.g., DIBO, DBCO, BCN) to react with azides in the absence of a catalyst. enamine.netnih.gov

Other Click-Type Reactions (e.g., Thiol-yne Additions)

Beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), the terminal alkyne of this compound is amenable to other transformations that fall under the "click chemistry" umbrella due to their efficiency and specificity. nih.gov One of the most prominent is the thiol-yne reaction, which involves the addition of a thiol across the alkyne's triple bond. wikipedia.org

This reaction typically proceeds via a free-radical mechanism, initiated by a radical initiator (like AIBN) or UV irradiation, to form an alkenyl sulfide (B99878). wikipedia.org The process involves the generation of a thiyl radical, which adds to the alkyne in an anti-Markovnikov fashion. wikipedia.org The resulting vinyl radical intermediate then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and yielding the vinyl sulfide product, often as a mixture of E/Z isomers. wikipedia.org Under certain conditions, a second addition can occur, leading to 1,2-dithioether or 1,1-dithioacetal products. wikipedia.org The thiol-yne reaction is a powerful tool for bioconjugation, polymer synthesis, and materials science. nih.govd-nb.info

| Aspect | Description | Typical Conditions | Outcome for Terminal Alkynes |

|---|---|---|---|

| Reaction Type | Radical-mediated addition of a thiol to an alkyne. wikipedia.org | AIBN, triethylborane, or UV light. wikipedia.org | Forms an alkenyl sulfide. wikipedia.org |

| Regioselectivity | Anti-Markovnikov addition of the thiyl radical. wikipedia.org | Radical initiator in a suitable solvent. | Sulfur atom adds to the terminal carbon. |

| Stereoselectivity | Often produces a mixture of (E/Z) isomers. wikipedia.org | Dependent on substrate and conditions. | Mixture of geometric isomers is common. |

| Key Intermediates | Thiyl radical (RS•) and vinyl radical. wikipedia.org | Initiator or photolysis. | Propagation via hydrogen atom transfer. |

Sonogashira Coupling Reactions

The Sonogashira cross-coupling reaction is one of the most robust and widely used methods for forming C(sp²)–C(sp) bonds, linking terminal alkynes with aryl or vinyl halides. nih.govwikipedia.orgmdpi.com This reaction is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials. wikipedia.orgmdpi.com this compound, as a terminal alkyne, is an excellent substrate for this transformation, allowing the direct connection of its cyclobutane scaffold to various aromatic and vinylic systems.

The classical Sonogashira reaction employs a dual catalytic system consisting of a palladium(0) complex and a copper(I) salt co-catalyst. wikipedia.orgmdpi.com The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl or vinyl halide to the Pd(0) species occurs. wikipedia.org Simultaneously, in the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. wikipedia.org This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination from the palladium complex, which yields the coupled product and regenerates the active Pd(0) catalyst. wikipedia.org

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org | Primary catalyst for the cross-coupling cycle. libretexts.org |

| Copper(I) Co-catalyst | CuI, CuBr mdpi.com | Activates the alkyne by forming a copper acetylide. wikipedia.org |

| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (i-Pr₂NH), DIPEA acs.org | Deprotonates the terminal alkyne and neutralizes HX byproduct. |

| Solvent | THF, DMF, Toluene (B28343), Acetonitrile nih.gov | Solubilizes reactants and catalysts. |

While highly effective, the copper co-catalyst in the traditional Sonogashira reaction can lead to undesirable side reactions, most notably the Glaser-Hay homocoupling of the alkyne substrate. nih.gov Furthermore, the presence of copper can complicate product purification, particularly in the synthesis of active pharmaceutical ingredients. nih.gov These drawbacks have spurred the development of copper-free Sonogashira methodologies. nih.govresearchgate.net

In copper-free variants, the reaction relies solely on a palladium catalyst. libretexts.org The mechanism is believed to proceed through a different pathway where the amine base is strong enough to deprotonate the alkyne, or where a palladium acetylide is formed directly. libretexts.orgnih.gov These conditions often require the use of specific ligands, stronger bases (e.g., inorganic bases like K₂CO₃ or Cs₂CO₃), or alternative solvents to achieve high efficiency. nih.gov Some modern protocols have been developed that function under mild, amine-free, and even solvent-free or aqueous conditions. organic-chemistry.orgresearchgate.net

The Sonogashira coupling is valued for its broad substrate scope and tolerance of a wide array of functional groups, making it suitable for complex molecule synthesis. nih.gov

Halide Partner (R-X) : The reactivity of the electrophilic partner generally follows the trend: vinyl iodide ≥ vinyl triflate > vinyl bromide > aryl iodide > aryl triflate > aryl bromide >> aryl chloride. libretexts.org While aryl iodides and bromides are common substrates, the coupling of less reactive aryl chlorides often requires more specialized and active catalyst systems. libretexts.org

Alkyne Partner : The terminal alkyne can accommodate a diverse range of substituents, including alkyl, aryl, and silyl (B83357) groups. libretexts.org Crucially for a substrate like this compound, the reaction conditions are generally mild enough to be compatible with sensitive functional groups. The Boc-protecting group is stable under typical Sonogashira conditions. nih.gov

The reaction tolerates many common functional groups on the aryl halide partner, which is a significant advantage for late-stage functionalization in synthetic routes.

| Functional Group Status | Examples |

|---|---|

| Generally Tolerated | Esters, ketones (-COCH₃), nitro (-NO₂), ethers (-OMe), aldehydes (-CHO), nitriles (-CN), protected amines (e.g., N-Boc). nih.gov |

| Potentially Sensitive/Reactive | Free amines (-NH₂) or thiols (-SH) can interfere with the catalyst. Azide groups can also be problematic in copper-catalyzed variants. nih.gov |

The efficiency and outcome of a Sonogashira coupling are highly dependent on the choice of solvent, base, and temperature. scielo.br Optimization of these parameters is often necessary to achieve high yields, especially with challenging substrates.

Solvent : The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic species. Polar aprotic solvents such as DMF, DMSO, NMP, and THF are commonly used and often provide excellent results. researchgate.netnih.gov The choice of solvent can significantly impact the reaction rate and selectivity. acs.org In some cases, nonpolar solvents like toluene or even aqueous systems can be employed. scielo.bracs.org

Base : A base is essential for deprotonating the terminal alkyne to form the reactive acetylide species. Organic amine bases like triethylamine or DIPEA are standard in classic Pd/Cu systems. acs.org In copper-free methodologies, stronger inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are frequently used to facilitate the reaction. researchgate.netresearchgate.net

Temperature : Reaction temperatures can range from room temperature to over 100 °C. acs.orgscielo.br Milder conditions are often sufficient for highly reactive substrates like aryl iodides. libretexts.org However, less reactive partners, such as aryl bromides or chlorides, typically require elevated temperatures to drive the reaction to completion. scielo.br

| Parameter | Effect on Reaction | Common Choices & Rationale |

|---|---|---|

| Solvent | Affects solubility, catalyst stability, and reaction rate. researchgate.netacs.org | Polar Aprotic (DMF, DMSO): Generally good solvents for dissolving reactants and supporting the catalytic cycle. nih.govNonpolar (Toluene): Can be effective, sometimes leading to cleaner reactions. acs.org |

| Base | Deprotonates the alkyne; influences catalyst activity. | Organic Amines (Et₃N, DIPEA): Standard for Pd/Cu systems; also act as solvent/ligand. acs.orgInorganic (K₂CO₃, Cs₂CO₃): Often used in copper-free systems; can lead to higher yields with certain substrates. researchgate.net |

| Temperature | Controls reaction kinetics. scielo.br | Room Temperature to 60 °C: For reactive partners (aryl iodides). libretexts.org80 °C to 150 °C: For less reactive partners (aryl bromides/chlorides). scielo.br |

Other Carbon-Carbon Bond Forming Reactions

While click chemistry and Sonogashira couplings are the primary transformations for the ethynyl group of this compound, the molecule's distinct functionalities allow for participation in other C-C bond-forming reactions. The cyclobutane core itself can be functionalized, and the alkyne can undergo transformations other than standard cross-couplings.

One notable area is the C-H functionalization of the cyclobutane ring. Palladium-catalyzed C-H arylation has been demonstrated on substituted cyclobutane scaffolds, allowing for the direct formation of C-C bonds at the ring's methylene (B1212753) positions. nih.govacs.org Although this does not directly involve the alkyne, it represents an orthogonal strategy for elaborating the core structure of molecules derived from this compound.

Additionally, variations of the Sonogashira reaction can lead to different products. For instance, carbonylative Sonogashira couplings, performed under an atmosphere of carbon monoxide, can transform the alkyne and aryl halide into an α,β-alkynyl ketone (ynone), representing another powerful C-C bond-forming strategy. acs.org The cyclobutane ring itself is a strained system and can participate in ring-opening or rearrangement reactions under various conditions, offering further synthetic pathways. researchgate.netresearchgate.net

Reactions Involving the Protected Amine (N-Boc) Group

The N-Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including catalytic hydrogenation, and its resistance to basic and nucleophilic attack. semanticscholar.org However, it can be readily removed under specific acidic conditions.

The removal of the N-Boc group is a critical step in many synthetic pathways to unveil the primary or secondary amine for further functionalization. While various methods exist, acid-mediated cleavage is the most common. mdpi.comnih.gov

Strong acids are highly effective for the deprotection of N-Boc groups. semanticscholar.orgresearchgate.net Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in solvents like dioxane or methanol (B129727) are frequently employed. semanticscholar.orgcommonorganicchemistry.comresearchgate.net

The mechanism of acid-mediated N-Boc deprotection involves several key steps commonorganicchemistry.com:

Protonation : The carbonyl oxygen of the carbamate (B1207046) is protonated by the acid.

Cleavage : The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid.

Decarboxylation : The resulting carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas.

Amine Salt Formation : The liberated amine is protonated by the excess acid in the medium, typically yielding the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). commonorganicchemistry.com

The tert-butyl cation generated during the reaction can potentially alkylate other nucleophilic species present in the reaction mixture; therefore, scavengers like anisole (B1667542) are sometimes added. researchgate.net The choice of acid and solvent can be optimized to achieve selective deprotection in the presence of other acid-sensitive functional groups. researchgate.netreddit.com

| Reagent | Solvent | Temperature | Typical Duration | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp. | 30 min - 2 h | reddit.com |

| 4M Hydrogen Chloride (HCl) | Dioxane | Room Temp. | 30 min - 16 h | commonorganicchemistry.comresearchgate.net |

| Hydrogen Chloride (HCl) | Methanol (MeOH) | Room Temp. | < 3 h | researchgate.net |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (t-BuOAc) | Not Specified | Not Specified | semanticscholar.org |

| Aqueous Phosphoric Acid | Tetrahydrofuran (B95107) (THF) | Not Specified | Not Specified | semanticscholar.org |

Deprotection Strategies of the N-Boc Group

Selective Deprotection in the Presence of Other Functionalities

The tert-butyloxycarbonyl (Boc) protecting group is renowned in organic synthesis for its stability under a variety of reaction conditions, yet it can be removed under specific acidic or thermal conditions. This characteristic allows for the selective deprotection of the amine in "this compound" while preserving other sensitive functionalities within the molecule, such as the terminal alkyne and the cyclobutane ring. The principle of orthogonal protection is central to this selectivity, enabling the removal of one protecting group without affecting others that are labile to different conditions.

The Boc group's stability to bases, nucleophiles, and catalytic hydrogenation makes it an ideal orthogonal partner to other common amine protecting groups. For instance, the fluorenylmethyloxycarbonyl (Fmoc) group is readily cleaved by bases (e.g., piperidine), while the benzyloxycarbonyl (Cbz) group is typically removed by catalytic hydrogenation. This orthogonality allows for complex synthetic strategies where different amino groups within a molecule can be deprotected sequentially.

Recent advancements have demonstrated the potential for highly selective deprotection of N-Boc groups even among other N-Boc protected amines within the same molecule. For example, thermal deprotection in a continuous flow system has been shown to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature. nih.gov This level of control suggests that the N-Boc group on the primary amine of "this compound" could be selectively removed under optimized conditions without compromising the integrity of the ethynyl or cyclobutane moieties.

The following table summarizes the orthogonality of the Boc protecting group with other common amine protecting groups:

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Boc |

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA, HCl), Thermal | - |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Yes |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (H₂, Pd/C) | Yes |

| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd(0)) | Yes |

This selective deprotection is crucial in multistep syntheses, allowing for the sequential functionalization of the amine without unintended reactions at other sites in the molecule.

Green and Mild Deprotection Protocols (e.g., Boiling Water)

In the pursuit of more environmentally benign and sustainable chemical processes, significant research has been directed towards developing green and mild methods for the removal of the N-Boc protecting group. One of the most notable and eco-friendly methods to emerge is the use of boiling water as a catalyst for N-Boc deprotection. rsc.orgscribd.com This protocol avoids the use of harsh acids, chlorinated solvents, and expensive reagents, thereby aligning with the principles of green chemistry. ccsenet.orgmcours.net

The mechanism of N-Boc deprotection in boiling water is proposed to involve water acting as a dual acid/base catalyst. rsc.orgsemanticscholar.org At elevated temperatures, the autoionization of water increases, providing a sufficient concentration of both hydronium and hydroxide (B78521) ions to facilitate the cleavage of the carbamate. The reaction is believed to proceed through a tetrahedral intermediate, which then breaks down to release the free amine, carbon dioxide, and tert-butanol (B103910). mcours.net

This method has been successfully applied to a wide range of N-Boc protected amines, including both aromatic and aliphatic substrates, with excellent yields. ccsenet.orgresearchgate.net The reaction conditions are simple, requiring only the substrate to be heated in water at or near its boiling point. The workup is often straightforward, with the product precipitating from the aqueous solution upon cooling or being easily extracted.

The following table provides a general comparison of traditional versus green deprotection methods for N-Boc groups:

| Deprotection Method | Reagents | Solvents | Advantages | Disadvantages |

| Traditional Acidic | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl) | Dichloromethane (DCM), Dioxane | Fast, reliable | Corrosive, toxic reagents and solvents, harsh conditions |

| Green (Boiling Water) | Water | Water | Environmentally benign, mild, simple workup | May require higher temperatures, substrate solubility can be an issue |

The application of boiling water for the deprotection of "this compound" presents a promising green alternative to conventional methods, potentially offering high efficiency while minimizing environmental impact.

Transformations of the Amine Post-Deprotection

Upon successful deprotection of the N-Boc group to yield 1-ethynylcyclobutanamine (B2558659), the resulting primary amine is a versatile synthetic intermediate that can undergo a variety of chemical transformations to generate a diverse array of functionalized molecules.

Derivatization to Amides, Ureas, and Carbamates

The primary amine of 1-ethynylcyclobutanamine can readily react with various electrophilic reagents to form stable amide, urea (B33335), and carbamate linkages, which are prevalent in medicinal chemistry and materials science.

Amides: Amide bond formation can be achieved by reacting 1-ethynylcyclobutanamine with carboxylic acids, acyl chlorides, or anhydrides. Direct condensation with carboxylic acids often requires the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction. Alternatively, more reactive acyl chlorides or anhydrides can be used to directly acylate the amine. rsc.orgnih.govmdpi.com

Ureas: Ureas can be synthesized by the reaction of 1-ethynylcyclobutanamine with isocyanates. This reaction is typically high-yielding and proceeds under mild conditions. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, can also produce ureas. A two-step, one-pot method involving the reaction of a diamine with urea at elevated temperatures can also be employed for the synthesis of cyclic ureas. google.com

Carbamates: Carbamates are readily prepared by treating 1-ethynylcyclobutanamine with chloroformates or by reacting it with an alcohol in the presence of a coupling agent that forms a reactive intermediate. nih.govnih.govorganic-chemistry.org The synthesis of carbamates from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carbonyl azide via Curtius rearrangement with alcohols and phenols has also been reported. jocpr.com

The following table summarizes these derivatization reactions:

| Derivative | Reagent | Key Reaction Conditions |

| Amide | Carboxylic Acid + Coupling Agent | Room temperature to mild heating |

| Acyl Chloride/Anhydride (B1165640) | Often in the presence of a non-nucleophilic base | |

| Urea | Isocyanate | Typically at room temperature |

| Carbamate | Chloroformate | In the presence of a base |

Formation of Substituted Amines

The primary amine of 1-ethynylcyclobutanamine can be converted into secondary or tertiary amines through alkylation reactions. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. However, under carefully controlled conditions, mono-alkylation can be achieved.

A more controlled method for the synthesis of substituted amines is reductive amination.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of substituted amines. wikipedia-on-ipfs.orgwikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the primary amine (1-ethynylcyclobutanamine) with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com

A key advantage of reductive amination is its high selectivity, which avoids the problem of over-alkylation often encountered in direct alkylation methods. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com

The general scheme for reductive amination is as follows:

Imine Formation: R'-NH₂ + R''C(=O)R''' ⇌ R'-N=C(R'')R''' + H₂O

Reduction: R'-N=C(R'')R''' + [H] → R'-NH-CH(R'')R'''

This strategy allows for the introduction of a wide range of substituents onto the nitrogen atom of 1-ethynylcyclobutanamine, making it a valuable tool for generating libraries of compounds for drug discovery and other applications.

Reactions Involving the Cyclobutane Ring System

The cyclobutane ring in "this compound" is a strained four-membered carbocycle that can participate in a variety of chemical transformations, primarily driven by the release of ring strain. nih.govnih.govudel.edu This inherent reactivity provides opportunities for the synthesis of more complex molecular architectures.

Ring-opening reactions of cyclobutanes are a prominent class of transformations that can be initiated by various reagents and conditions, including thermal activation, transition metal catalysis, and photoredox catalysis. rsc.orgrsc.orgresearchgate.net The outcome of these reactions is often the formation of linear, functionalized aliphatic compounds. For instance, donor-acceptor cyclobutanes can undergo ring-opening reactions with electron-rich arenes, thiols, and selenols. acs.org

The strain energy of the cyclobutane ring can also be harnessed in ring expansion reactions, allowing for the synthesis of larger carbocyclic and heterocyclic systems. Furthermore, the cyclobutane scaffold can serve as a rigid template in asymmetric synthesis, directing the stereochemical outcome of reactions at adjacent functional groups.

Recent research has highlighted the use of strain-release strategies in the functionalization of small, strained ring systems. researchgate.netanu.edu.au For example, the reaction of spring-loaded C-C bonds in strained rings with amines can allow for the installation of these ring systems onto other molecules. anu.edu.au While much of this work has focused on bicyclo[1.1.0]butanes, the principles of strain-release-driven reactivity are applicable to substituted cyclobutanes as well. organic-chemistry.orgrsc.org

The reactivity of the cyclobutane ring in "this compound" is an area ripe for exploration, with the potential for novel transformations leading to diverse and structurally interesting products. The interplay between the strained ring, the reactive alkyne, and the functionalizable amine makes this compound a valuable building block in advanced organic synthesis.

Ring-Opening Reactions for Derivatization

The significant strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing a pathway to linear molecules with defined stereochemistry. The reactivity of the cyclobutane in this compound is particularly influenced by the geminal substitution of an electron-donating N-Boc-amino group and an electron-withdrawing ethynyl group, classifying it as a donor-acceptor cyclobutane. This substitution pattern polarizes the C1-C2 and C1-C4 bonds, making the ring susceptible to cleavage by nucleophiles or under Lewis acidic conditions.

Research on analogous donor-acceptor cyclobutanes has demonstrated that Lewis acid catalysis can facilitate ring-opening reactions. For instance, treatment with a Lewis acid could activate the cyclobutane ring, leading to a carbocationic intermediate. Subsequent attack by a nucleophile would result in a ring-opened product. The regioselectivity of this cleavage is directed by the stability of the resulting carbocation and the nature of the nucleophile.

While specific studies on this compound are not extensively documented in publicly available literature, the principles governing the reactivity of donor-acceptor cyclobutanes provide a framework for predicting its behavior. The following table summarizes potential ring-opening reactions based on established methodologies for similarly substituted cyclobutanes.

| Reaction Type | Reagents and Conditions | Potential Product Structure | Key Features |

|---|---|---|---|

| Nucleophilic Ring-Opening | Nu: (e.g., R₂CuLi, RMgX), Lewis Acid (e.g., BF₃·OEt₂) | Linear chain with amine and alkyne functionalities | Formation of a new C-C bond and relief of ring strain. |

| Reductive Ring-Opening | H₂, Pd/C or other hydrogenation catalysts | Substituted butylamine (B146782) derivative | Simultaneous reduction of the alkyne and opening of the ring may occur. |

| Oxidative Ring-Opening | Strong oxidizing agents (e.g., KMnO₄, O₃) | Dicarboxylic acid or keto-acid derivatives | Cleavage of the cyclobutane ring to form oxidized linear products. |

Functionalization of the Cyclobutane Core

Beyond ring-opening reactions, the cyclobutane core of this compound can be functionalized, preserving the four-membered ring while introducing new chemical handles. These transformations are crucial for elaborating the molecular scaffold for applications in medicinal chemistry and materials science.

One key strategy for functionalization involves the activation of C-H bonds of the cyclobutane ring. acs.orgnih.gov Research has shown that directing groups can facilitate the selective functionalization of sp³ C-H bonds. acs.orgnih.gov In the case of this compound, the N-Boc-amino group or a derivative thereof could potentially direct a metal catalyst to activate an adjacent C-H bond on the cyclobutane ring. This would allow for the introduction of various substituents at the C2 or C4 positions.

For example, palladium-catalyzed C-H activation has been successfully employed for the arylation, alkenylation, and alkynylation of cyclobutane rings in related systems. acs.org The reaction typically involves a directing group, a palladium catalyst, and a suitable coupling partner (e.g., an aryl halide).

The ethynyl group itself also serves as a prime site for functionalization. Classic alkyne chemistry, such as Sonogashira, Suzuki, and Click reactions, can be employed to append a wide variety of molecular fragments to the cyclobutane core. These reactions are generally high-yielding and tolerant of many functional groups, making them ideal for late-stage diversification.

The following table outlines potential functionalization reactions for the cyclobutane core of this compound.

| Reaction Type | Target Site | Reagents and Conditions | Potential Product | Key Features |

|---|---|---|---|---|

| C-H Activation/Functionalization | C2 or C4 of cyclobutane | Pd catalyst, directing group, coupling partner (e.g., Ar-X) | Substituted this compound | Preserves the cyclobutane ring while adding complexity. |

| Sonogashira Coupling | Ethynyl group | Pd catalyst, Cu(I) co-catalyst, aryl/vinyl halide | 1-(Arylethynyl)-N-Boc-cyclobutanamine | Forms a C(sp)-C(sp²) bond. |

| Click Chemistry (CuAAC) | Ethynyl group | Azide, Cu(I) catalyst | 1-(1,2,3-Triazol-4-yl)-N-Boc-cyclobutanamine | Highly efficient and regioselective cycloaddition. |

| Hydrofunctionalization of Alkyne | Ethynyl group | H-X (e.g., H₂O, R-SH) with catalyst | 1-Vinyl or 1-keto-N-Boc-cyclobutanamine | Adds functionality to the side chain. |

Applications in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold for Bioactive Molecule Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a foundation for the development of a diverse range of therapeutic agents. The cyclobutane (B1203170) moiety, a key feature of N-Boc-1-ethynylcyclobutanamine, is recognized as a bioisostere for more common ring systems like phenyl or cyclohexyl groups. Its three-dimensional and rigid nature can confer improved pharmacological properties to a drug candidate, such as enhanced binding affinity and metabolic stability. The presence of the Boc-protected amine and the ethynyl (B1212043) group provides orthogonal handles for further chemical modifications, allowing for the systematic exploration of chemical space around this core structure.

Design and Synthesis of Novel Pharmaceutical Intermediates

The strategic importance of this compound lies in its utility as a starting material for the construction of more elaborate molecules that are steps closer to final drug products. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions when desired. This controlled reactivity is crucial in multi-step synthetic sequences.

Preparation of Heterocyclic Derivatives

The ethynyl group of this compound is a versatile functional group that can participate in a variety of cycloaddition and coupling reactions, making it an excellent precursor for the synthesis of a wide array of heterocyclic systems, which are core components of many pharmaceuticals.

Oxazoles are a class of five-membered heterocyclic compounds that are present in numerous biologically active natural products and synthetic drugs. The synthesis of oxazole (B20620) derivatives from this compound can be envisioned through several synthetic routes. One common approach involves the reaction of the terminal alkyne with a suitable precursor that provides the remaining atoms of the oxazole ring. For instance, a Sonogashira coupling followed by a cyclization cascade could be employed. The resulting cyclobutane-substituted oxazoles are of interest for their potential to interact with biological targets in a unique manner due to the spatial orientation of the cyclobutane ring.

Pyrazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The 1,3-dipolar cycloaddition of a nitrile imine with the ethynyl group of this compound would lead to the formation of pyrazole (B372694) derivatives. The regioselectivity of this reaction can often be controlled by the choice of substituents on the nitrile imine. This approach allows for the introduction of diverse substituents onto the pyrazole ring, enabling the fine-tuning of the biological activity of the final compounds.

| Heterocycle | General Synthetic Approach | Potential Biological Significance |

| Oxazole | Sonogashira coupling followed by cyclization | Core structure in various natural products and pharmaceuticals |

| Pyrazole | 1,3-dipolar cycloaddition with nitrile imines | Broad-spectrum pharmacological activities |

| Aziridine (B145994) | Aziridination of the alkyne or subsequent transformation | Precursors for amino alcohols and other functionalized amines |

| Oxathiazolidine | Cycloaddition reactions with sulfur- and oxygen-containing reagents | Potential for novel biological activities |

While the direct synthesis of aziridines from alkynes is not as common, the ethynyl group can be transformed into an alkene, which can then undergo aziridination. Alternatively, the functional groups on the cyclobutane ring can be manipulated to facilitate the formation of an aziridine ring fused or appended to the cyclobutane core. Aziridines are valuable intermediates as they can undergo ring-opening reactions with various nucleophiles to introduce amino functionalities with controlled stereochemistry. Similarly, the synthesis of oxathiazolidine derivatives can be explored through cycloaddition reactions involving reagents that provide the sulfur and oxygen heteroatoms, leading to novel scaffolds with potential biological applications.

Scaffolds for Peptide and Peptidomimetic Synthesis

Peptides and peptidomimetics are crucial classes of therapeutic agents. The incorporation of unnatural amino acids, such as those derived from this compound, can lead to peptides with enhanced stability against enzymatic degradation and improved conformational properties. The cyclobutane ring can act as a rigid spacer or a conformational constraint within a peptide backbone. The ethynyl group offers a point for further modification, such as through "click" chemistry, to attach other molecules of interest, including fluorescent labels, targeting moieties, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties. The Boc-protected amine allows for its straightforward incorporation into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis protocols.

Contribution to Combinatorial Chemistry and Library Synthesis

This compound serves as a valuable building block in combinatorial chemistry, a field dedicated to the rapid synthesis of a large number of different but structurally related molecules. nih.gov Its unique trifunctional nature—a protected primary amine, a terminal alkyne, and a cyclobutane core—provides a versatile platform for generating extensive chemical libraries. The Boc-protected amine allows for standard peptide coupling or reductive amination reactions, the terminal alkyne is a key handle for bioorthogonal "click" chemistry, and the cyclobutane scaffold introduces three-dimensional complexity, a desirable trait for exploring novel interactions with biological targets.

Synthesis of Diverse Compound Libraries for Screening

The generation of diverse compound libraries is a cornerstone of high-throughput screening (HTS) aimed at identifying novel hit compounds in drug discovery. enamine.net The structural features of this compound are well-suited for diversity-oriented synthesis, an approach that aims to populate chemical space with a wide variety of molecular skeletons. youtube.com

The synthetic utility of this compound lies in its ability to participate in sequential or orthogonal reaction pathways. For instance, the N-Boc group can be deprotected and the resulting free amine can be acylated with a diverse set of carboxylic acids. Subsequently, the terminal alkyne group can be reacted with a library of azides via the highly efficient and chemoselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry. This two-step diversification strategy allows for the exponential generation of distinct products from a set of starting materials.

Table 1: Exemplary Reaction Scheme for Library Synthesis

| Step | Reagent/Reaction | Diversity Input | Resulting Moiety |

| 1 | Trifluoroacetic Acid (TFA) | - | Free amine |

| 2 | R¹-COOH, HATU | Library of Carboxylic Acids | Amide |

| 3 | R²-N₃, Cu(I) catalyst | Library of Organic Azides | 1,2,3-Triazole |

This table illustrates a common two-dimensional diversification strategy using this compound. R¹ and R² represent variable chemical groups from different building block collections.

This approach enables the creation of libraries containing hundreds of thousands of compounds, which can then be screened to identify molecules that bind to or modulate the activity of a specific biological target. nih.gov The rigid, non-aromatic cyclobutane core distinguishes these libraries from those based on more traditional flat, aromatic scaffolds, offering the potential to discover ligands for targets that have been recalcitrant to conventional screening efforts.

Integration into DNA-Encoded Chemical Libraries

DNA-Encoded Library (DEL) technology represents a powerful evolution of combinatorial chemistry, where each unique small molecule in a library is covalently attached to a distinct DNA sequence that serves as an amplifiable identification barcode. nih.gov This technology allows for the synthesis and screening of libraries containing billions of different compounds. nih.gov

The synthesis of DELs requires chemical reactions that are compatible with the DNA tag, meaning they must proceed with high efficiency in aqueous environments under mild conditions. nih.gov this compound is an ideal building block for DEL synthesis due to its terminal alkyne group. The CuAAC reaction is a cornerstone of DEL chemistry because it is bioorthogonal and does not damage the DNA tag. ethz.ch

In a typical DEL synthesis workflow using a "split-and-pool" strategy, a DNA-linked scaffold is divided into multiple portions. nih.gov Each portion is reacted with a unique building block, such as this compound (after deprotection), followed by the ligation of a corresponding DNA tag that "encodes" the identity of that building block. The portions are then pooled, mixed, and re-split for the next cycle of chemical reaction and DNA encoding. The alkyne moiety of the cyclobutane building block can be reacted in a later step with a collection of azide-containing reagents, each encoded with its own DNA tag. researchgate.netchemrxiv.org After affinity screening against a target protein, the DNA tags of the binding molecules are amplified and sequenced to reveal the chemical structure of the hits.

Development of Probes for Chemical Biology

Chemical probes are small molecules designed to study and manipulate biological systems. escholarship.orgnih.gov They are indispensable tools for validating drug targets and elucidating cellular pathways. The versatile chemical handles of this compound make it a useful component in the construction of sophisticated chemical probes, such as fluorescent and activity-based probes.

Fluorescent Probes

Fluorescent probes are molecules that can be used to visualize, locate, or quantify biological targets within cells and tissues. biospace.com They typically consist of a targeting moiety (pharmacophore) that binds to a specific protein and a fluorescent dye (fluorophore). The terminal alkyne of this compound provides a convenient attachment point for appending a fluorophore using click chemistry.

This is often achieved through a two-step process. First, a bioactive molecule is synthesized incorporating the this compound scaffold. The cyclobutane ring can be part of the core pharmacophore or a linker element. In a second step, an azide-modified fluorescent dye is attached to the molecule via the CuAAC reaction. nih.gov This modular approach is highly efficient and allows for the late-stage introduction of the fluorescent tag, which can be advantageous as bulky fluorophores can sometimes interfere with the initial synthesis or biological activity. nih.govnih.gov

Table 2: Common Fluorophores Used in Click Chemistry

| Fluorophore Class | Example Azide (B81097) Derivative | Emission Color |

| Coumarin | Azidomethyl-Coumarin | Blue |

| Fluorescein | Fluorescein Azide | Green |

| Rhodamine | TAMRA Azide | Orange/Red |

| Cyanine | Cy5 Azide | Far-Red |

| Diazole | NBD Azide | Green |

This table lists examples of fluorescent dyes that can be readily "clicked" onto an alkyne-functionalized molecule derived from this compound.

The resulting fluorescent probes can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and Förster resonance energy transfer (FRET) assays to study protein localization, trafficking, and interaction in living systems. nih.gov

Activity-Based Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that uses activity-based probes (ABPs) to assess the functional state of entire enzyme families directly in complex biological systems. nih.govnih.gov ABPs are covalent inhibitors that typically feature three key components: a reactive group (or "warhead") that binds irreversibly to the active site of an enzyme, a recognition element that directs the probe to a specific enzyme or enzyme family, and a reporter tag for detection and enrichment. mdpi.com

The terminal alkyne of this compound is widely used as a handle for the reporter tag in a two-step ABPP workflow. mdpi.com In this "clickable" ABP design, the probe contains the warhead and recognition element, along with the terminal alkyne. After the probe has been incubated with a proteome (e.g., cell lysate or live cells) and covalently labeled its enzyme targets, a reporter tag containing an azide group (e.g., biotin-azide for affinity purification or a fluorophore-azide for in-gel fluorescence scanning) is attached via CuAAC reaction. researchgate.net

This strategy offers significant advantages over using probes with pre-attached bulky tags. The small size of the alkyne group minimizes perturbations to the probe's reactivity and cell permeability, allowing for effective labeling of intracellular targets in living systems. nih.gov The ability to choose different reporter tags provides experimental flexibility, enabling various downstream analyses, such as target identification by mass spectrometry or visualization of active enzymes by fluorescence imaging. researchgate.net

In-depth Analysis of this compound in Advanced Materials Development

The versatile chemical compound, this compound, is gaining attention in the fields of materials science and polymer chemistry for its potential in creating novel polymers with tailored functionalities. Its unique structure, featuring a cyclobutane ring, a protected amine group, and a terminal alkyne, makes it a valuable building block for the synthesis of advanced materials with a wide range of applications, from drug delivery systems to specialized conjugated polymers.

Applications in Materials Science and Polymer Chemistry

The distinct molecular architecture of N-Boc-1-ethynylcyclobutanamine offers several advantages in the design and synthesis of new polymeric materials. The presence of the reactive ethynyl (B1212043) group allows for its participation in various polymerization reactions, while the Boc-protected amine provides a latent functional site that can be deprotected post-polymerization to introduce specific properties to the final material.

This compound serves as a functional monomer in the synthesis of various polymers, primarily through reactions involving its terminal alkyne group. One of the most prominent methods for polymerizing this monomer is through click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govmdpi.comsigmaaldrich.com This highly efficient and orthogonal reaction allows for the formation of 1,2,3-triazole linkages, creating a stable and robust polymer backbone.

The polymerization process can be tailored to produce polymers with varying molecular weights and architectures, such as linear or branched structures. The cyclobutane (B1203170) moiety within the monomer unit can impart unique conformational constraints and rigidity to the polymer chain, influencing its physical and mechanical properties.

Below is a table summarizing the key features of this compound as a monomer:

| Feature | Description | Implication in Polymer Synthesis |

| Terminal Alkyne Group | A highly reactive functional group. | Enables participation in click chemistry (e.g., CuAAC) and other alkyne-based polymerizations. |

| Boc-Protected Amine | A protected primary amine. | Allows for post-polymerization modification by deprotection and subsequent functionalization. |

| Cyclobutane Ring | A four-membered carbocyclic ring. | Introduces rigidity and unique stereochemistry to the polymer backbone, affecting material properties. |

The polymers synthesized from this compound can be further modified to create advanced materials with specific, tailored properties for various applications.